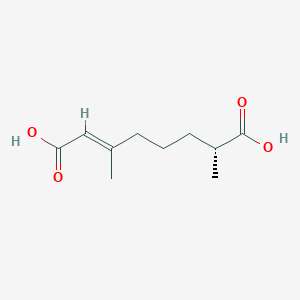

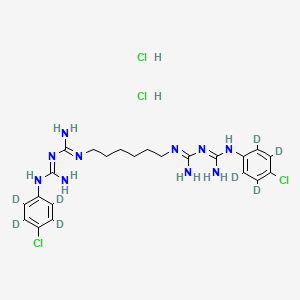

![molecular formula C18H14Cl4N2O B3025806 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole

Übersicht

Beschreibung

Miconazole-d5 is a deuterated form of miconazole, an imidazole antifungal agent. It is primarily used as an internal standard for the quantification of miconazole by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Miconazole itself is known for its broad-spectrum antifungal activity, effective against various species of Candida, Trichophyton, and Aspergillus .

Wissenschaftliche Forschungsanwendungen

Miconazole-d5 is widely used in scientific research for:

Quantification of Miconazole: As an internal standard in GC-MS and LC-MS, it ensures accurate quantification of miconazole in biological samples.

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of miconazole in the body.

Drug Development: Helps in the development of new antifungal agents by providing a reference standard for analytical methods.

Biological Research: Used in studies investigating the mechanism of action of antifungal agents and their effects on fungal cells.

Wirkmechanismus

Miconazole-d5, like miconazole, exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The primary molecular target is the enzyme lanosterol 14α-demethylase, which is involved in the ergosterol biosynthesis pathway .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Miconazole-d5 interacts with various enzymes and proteins in biochemical reactions. It primarily inhibits the fungal enzyme 14α-sterol demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes . This inhibition disrupts the cell membrane’s integrity, leading to fungal cell death .

Cellular Effects

Miconazole-d5 affects various types of cells and cellular processes. It influences cell function by disrupting the integrity of the fungal cell membrane, leading to leakage of essential intracellular components . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Miconazole-d5 involves binding to the active site of the enzyme 14α-sterol demethylase, inhibiting its activity . This inhibition prevents the conversion of lanosterol to ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . The accumulation of 14α-methyl sterols may also disrupt the close packing of acyl chains of phospholipids, leading to altered cell membrane functions .

Temporal Effects in Laboratory Settings

It is known that miconazole, the parent compound, has a half-life of 20-25 hours . This suggests that Miconazole-d5 may have similar stability and degradation characteristics.

Dosage Effects in Animal Models

It is known that miconazole, the parent compound, has been used effectively in animal models of fungal infection .

Metabolic Pathways

Miconazole-d5 is involved in the metabolic pathway of ergosterol synthesis in fungi . It interacts with the enzyme 14α-sterol demethylase, a key enzyme in this pathway .

Transport and Distribution

It is known that miconazole, the parent compound, is partly absorbed in the intestinal tract when used orally .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the endoplasmic reticulum of fungal cells, where the enzyme 14α-sterol demethylase is located .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Miconazole-d5 involves the incorporation of deuterium atoms into the miconazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated benzyl chloride, which is then reacted with imidazole in the presence of a base to form the deuterated miconazole .

Industrial Production Methods

Industrial production of Miconazole-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated compound. The final product is typically purified using chromatographic techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Miconazole-d5 undergoes various chemical reactions, including:

Oxidation: Miconazole-d5 can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert Miconazole-d5 to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the deuterium atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.

Major Products

The major products formed from these reactions include deuterated sulfoxides, sulfones, alcohols, and substituted imidazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ketoconazole: Another imidazole antifungal with a similar mechanism of action.

Clotrimazole: Also an imidazole antifungal used for treating fungal infections.

Fluconazole: A triazole antifungal with a broader spectrum of activity.

Uniqueness of Miconazole-d5

Miconazole-d5 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. The presence of deuterium atoms provides distinct mass spectrometric properties, allowing for precise quantification and differentiation from non-deuterated miconazole .

Conclusion

Miconazole-d5 is a valuable compound in scientific research, particularly in the fields of analytical chemistry and pharmacokinetics. Its unique deuterated structure makes it an essential tool for the accurate quantification of miconazole and the study of antifungal agents.

Eigenschaften

IUPAC Name |

1-[1,1,2-trideuterio-2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i9D2,10D2,18D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBLEWFAAKGYCD-XJMIFHCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC([2H])(C2=C(C=C(C=C2)Cl)Cl)C([2H])([2H])N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

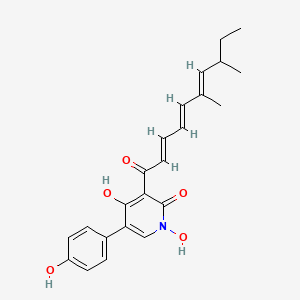

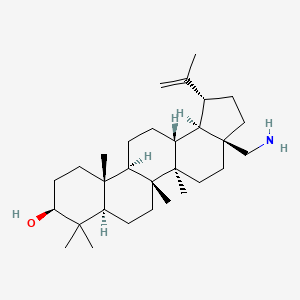

![(2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile](/img/structure/B3025724.png)

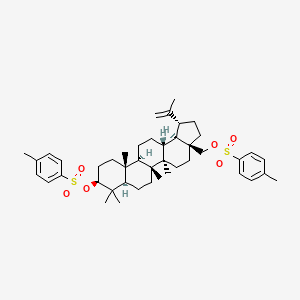

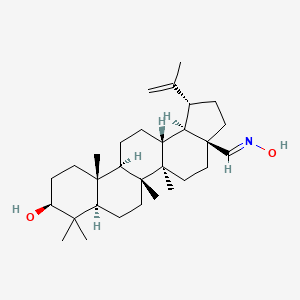

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

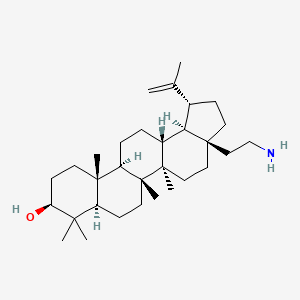

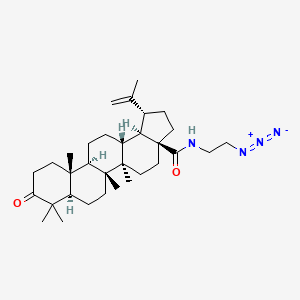

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)

![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)

![(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethyl-12-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione](/img/structure/B3025742.png)